

comparing 5-(Morpholine-4-carbonyl)pyridin-2-amine to similar inhibitors

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Compound of Interest

Compound Name: 5-(Morpholine-4-carbonyl)pyridin-2-amine

Cat. No.: B1428720

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A Comparative Guide to PI3K Inhibitors for Researchers

This guide provides an in-depth comparison of key inhibitors targeting the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node in cellular growth, proliferation, and survival. While the specific compound **5-(Morpholine-4-carbonyl)pyridin-2-amine** is not extensively characterized in publicly accessible literature, its core structure, featuring a pyridin-2-amine scaffold, is common in many kinase inhibitors. Therefore, this guide will focus on well-established PI3K inhibitors that researchers are likely to encounter or consider as alternatives, providing a framework for compound evaluation.

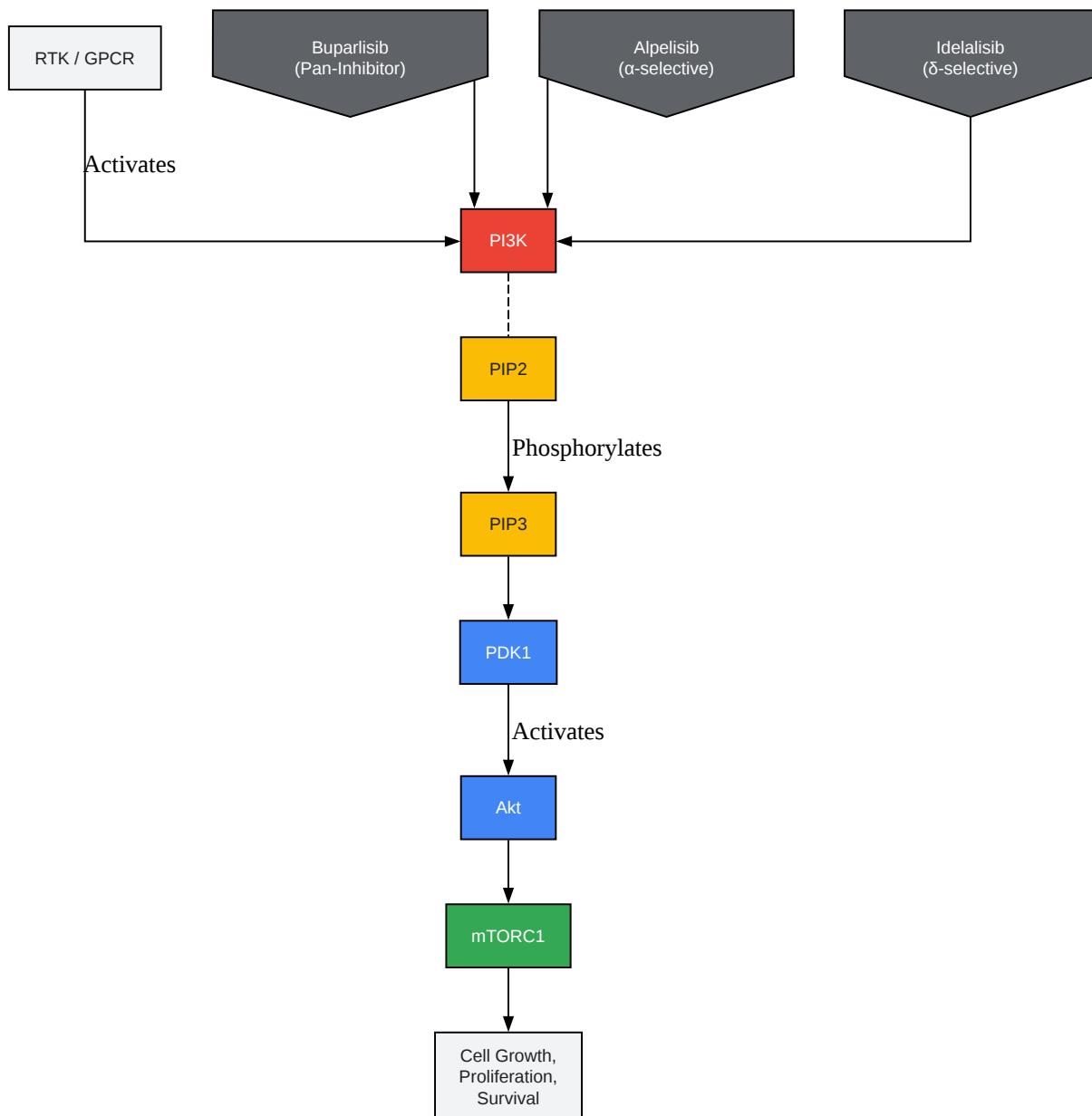
We will explore a selection of inhibitors with varying selectivity profiles, from the pan-PI3K inhibitor Buparlisib (BKM120) to the isoform-selective inhibitors Alpelisib (BYL719) and Idelalisib (CAL-101). This comparative analysis is designed to equip researchers with the necessary data and methodologies to make informed decisions for their specific experimental needs.

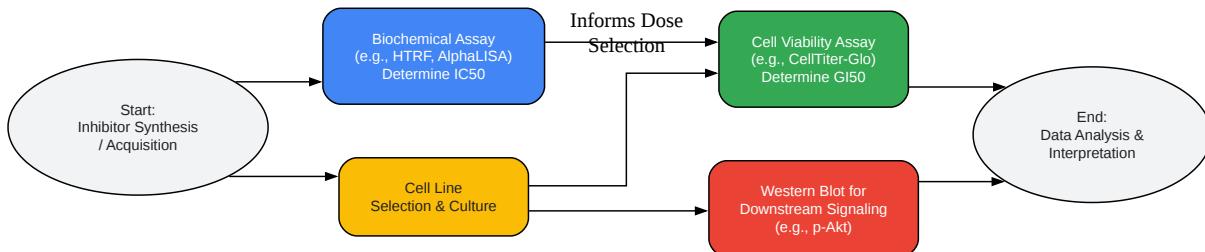
The PI3K/Akt Signaling Pathway: A Prime Target in Oncology

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses. Its constitutive activation is a hallmark of many

cancers, making it a highly pursued target for therapeutic intervention.

Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then proceeds to phosphorylate a multitude of substrates, leading to the promotion of cell growth, proliferation, survival, and metabolism. Given its central role in these processes, the dysregulation of the PI3K pathway is a significant driver of tumorigenesis and resistance to therapy.



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